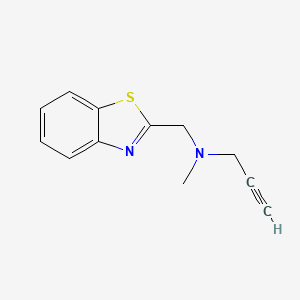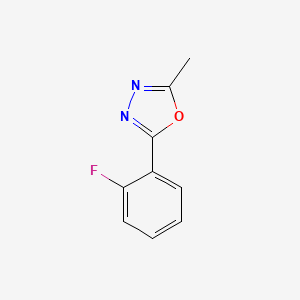
2-(2-Fluorophenyl)-5-methyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The 2-fluorophenyl group would be attached to one of the carbon atoms of the oxadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom in the 2-fluorophenyl group could influence the compound’s reactivity, polarity, and hydrogen bonding capabilities .科学的研究の応用
Delayed Luminescence in OLEDs
Research by Cooper et al. (2022) explores derivatives of 2-methyl-5-phenyl-1,3,4-oxadiazoles, highlighting their application in OLEDs. These compounds are noted for their blue-shifted fluorescence and enhanced reverse intersystem crossing rates, leading to organic light-emitting diodes with external quantum efficiencies up to 23%. This suggests their potential in improving OLED performance through delayed luminescence mechanisms (Cooper et al., 2022).
Fluorescent Sensor Properties
Kwak et al. (2007) synthesized 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole derivatives and investigated their fluorescent sensor properties. They discovered that these compounds exhibit a UV absorption shift and fluorescence emission shift upon exposure to fluoride anions, indicating their potential as selective fluorescent sensors for anion detection (Kwak et al., 2007).
Liquid Crystalline Properties
A study by Zhu et al. (2009) on bent-shaped 1,3,4-oxadiazole-based compounds revealed their liquid crystalline properties. One compound exhibited an enantiotropic nematic mesophase, while another displayed an enantiotropic smectic A phase. This suggests their utility in liquid crystal displays or other technologies requiring controlled liquid crystalline phases (Zhu et al., 2009).
Antimicrobial Activities
Research into 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles by Karthikeyan et al. (2008) demonstrated good antibacterial and antifungal activities of certain compounds. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (Karthikeyan et al., 2008).
Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s
Hamciuc et al. (2005) developed new fluorinated poly(1,3,4-oxadiazole-ether-imide)s with promising physical properties, including high thermal stability and solubility in polar organic solvents. These materials could find applications in high-performance polymers and coatings, benefiting from their thermal and chemical resilience (Hamciuc et al., 2005).
作用機序
将来の方向性
The future directions for the study of this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
特性
IUPAC Name |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMZJXPHADCOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
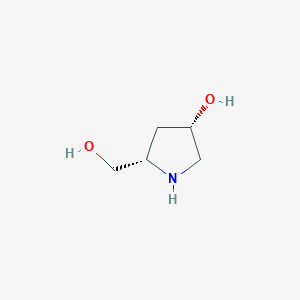
![[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2656565.png)
![2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2656567.png)
![3-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2656569.png)

![2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide](/img/structure/B2656571.png)
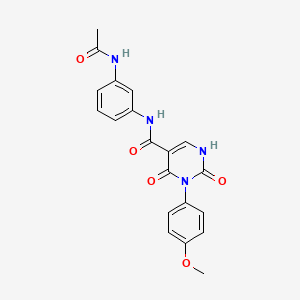


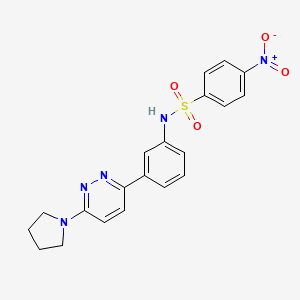

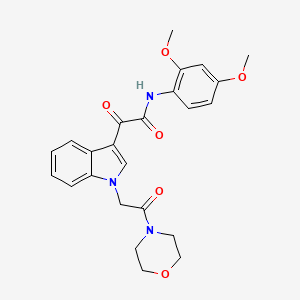
![Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B2656583.png)
